6-Chloro-7-{[4-(chloromethyl)phenyl]methyl}-7H-purin-2-amine
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Overview
Description
6-Chloro-7-(4-(chloromethyl)benzyl)-7H-purin-2-amine is a synthetic compound belonging to the purine class of molecules Purines are heterocyclic aromatic organic compounds, which play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-7-(4-(chloromethyl)benzyl)-7H-purin-2-amine typically involves multiple steps, starting from readily available precursorsThe reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate to facilitate the substitution process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors to maintain consistent reaction parameters and the implementation of purification techniques such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-7-(4-(chloromethyl)benzyl)-7H-purin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield amines.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Like hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxides .
Scientific Research Applications
6-Chloro-7-(4-(chloromethyl)benzyl)-7H-purin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 6-Chloro-7-(4-(chloromethyl)benzyl)-7H-purin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-7-methyl-4-oxo-4H-chromene-3-carbonitrile
- 6-Chloro-7-methoxy-4(1H)-quinolones
- 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides
Uniqueness
Compared to these similar compounds, 6-Chloro-7-(4-(chloromethyl)benzyl)-7H-purin-2-amine is unique due to its specific substitution pattern and the presence of both chlorine and benzyl groups.
Properties
CAS No. |
924904-17-6 |
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Molecular Formula |
C13H11Cl2N5 |
Molecular Weight |
308.16 g/mol |
IUPAC Name |
6-chloro-7-[[4-(chloromethyl)phenyl]methyl]purin-2-amine |
InChI |
InChI=1S/C13H11Cl2N5/c14-5-8-1-3-9(4-2-8)6-20-7-17-12-10(20)11(15)18-13(16)19-12/h1-4,7H,5-6H2,(H2,16,18,19) |
InChI Key |
SQTPZSYREYRGBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC3=C2C(=NC(=N3)N)Cl)CCl |
Origin of Product |
United States |
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